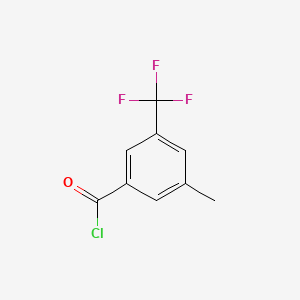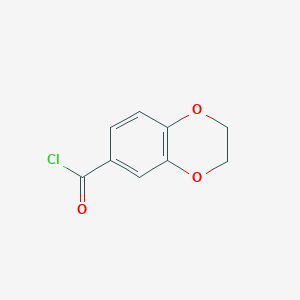![molecular formula C7H9ClN2 B1351083 N-[(2-クロロピリジン-4-イル)メチル]-N-メチルアミン CAS No. 748187-76-0](/img/structure/B1351083.png)
N-[(2-クロロピリジン-4-イル)メチル]-N-メチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
新規化合物の合成
この化合物は、新規化合物の合成に使用できます。 例えば、有機硫黄化合物の調製に使用されています . これらの化合物は、様々な用途において良好な有効性を示しています .
殺虫剤開発
“N-[(2-クロロピリジン-4-イル)メチル]-N-メチルアミン”は、新規殺虫剤の開発に使用されてきました . 具体的には、アントラニル酸ジアミドの合成に使用されており、これらは昆虫に対して高い活性を示しています .
作物保護
作物保護の分野では、この化合物は、スルフィリムおよびスルホキシミン系殺虫剤の合成に使用されてきました . これらの殺虫剤は、高い有効性を示しており、作物保護に用いられることが検討されています .
抗線維化活性
研究によると、”N-[(2-クロロピリジン-4-イル)メチル]-N-メチルアミン”を用いて合成された化合物は、既存の治療法よりも優れた抗線維化活性を示しました . これは、線維症性疾患の治療における潜在的な用途を示唆しています .
生体等価体開発
この化合物は、生体等価体の開発に使用されてきました . 生体等価体は、類似の物理化学的特性を持ち、薬物の吸収、分布、代謝、および排泄(ADME)特性を向上させるために使用できる化合物です .
化学研究
“N-[(2-クロロピリジン-4-イル)メチル]-N-メチルアミン”は、特にヘテロ環の研究において、化学研究で使用されています . ヘテロ環は、少なくとも2つの異なる元素からなる環状構造を含む有機化合物のクラスです .
作用機序
Target of Action
The primary target of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, also known as 4-Pyridinemethanamine,2-chloro-N-methyl-, is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis.
Mode of Action
This compound acts as a selective inhibitor of LOXL2 . It binds to the LOXL2 enzyme, inhibiting its activity. This inhibition prevents the normal crosslinking of collagen and elastin, thereby affecting the structural integrity of the extracellular matrix.
Biochemical Pathways
The inhibition of LOXL2 disrupts the normal functioning of the extracellular matrix (ECM) . The ECM is a complex network of proteins and polysaccharides, providing structural and biochemical support to surrounding cells. By inhibiting LOXL2, the crosslinking of collagen and elastin is affected, leading to alterations in the ECM’s structure and function .
Result of Action
The inhibition of LOXL2 by N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can lead to changes in the structure and function of the ECM. This could potentially influence various biological processes, including cell adhesion, cell migration, and tissue remodeling. The exact molecular and cellular effects would depend on the specific context and environment in which the compound is used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with LOXL2. Additionally, the cellular environment, including the type of cells and the state of the ECM, can also influence the compound’s efficacy .
生化学分析
Biochemical Properties
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), leading to changes in receptor activity and downstream signaling pathways . Additionally, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can act as a substrate or inhibitor for specific enzymes, affecting their catalytic activity and overall biochemical processes.
Cellular Effects
The effects of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine has been shown to affect the expression of genes involved in neurotransmission, leading to alterations in neuronal activity and communication . Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes and pathways, resulting in changes in energy production and utilization.
Molecular Mechanism
At the molecular level, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as receptors and enzymes. For instance, this compound can bind to nicotinic acetylcholine receptors, leading to receptor activation or inhibition and subsequent changes in cellular signaling . Additionally, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can modulate enzyme activity by acting as an inhibitor or activator, thereby influencing biochemical reactions and metabolic pathways.
Temporal Effects in Laboratory Settings
The effects of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can change over time in laboratory settings. This compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can exhibit toxic or adverse effects, including changes in behavior, organ function, and metabolic processes . It is essential to determine the appropriate dosage to minimize potential risks and maximize the compound’s benefits.
Metabolic Pathways
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and biochemical reactions . For example, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can act as a substrate for certain enzymes, leading to the production of specific metabolites and changes in overall metabolic processes.
Transport and Distribution
The transport and distribution of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . Additionally, the distribution of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can affect its overall effectiveness and potential side effects.
Subcellular Localization
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine’s subcellular localization plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
1-(2-chloropyridin-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-9-5-6-2-3-10-7(8)4-6/h2-4,9H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBLXLUVASMQFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383180 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748187-76-0 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)





![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)




![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)
